2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ethyl ester

Description

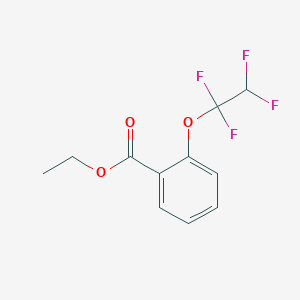

Structure and Synthesis 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ethyl ester (CAS: Unspecified in evidence; related acid form: 10008-97-6 ) is an ethyl ester derivative of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid. The compound features a benzoic acid backbone with a tetrafluoroethoxy (-O-CF₂-CF₂H) substituent at the ortho position and an ethyl ester group at the carboxylate position. Its synthesis likely involves esterification of the parent acid with ethanol under acidic conditions or nucleophilic substitution of a halogenated benzoate precursor with tetrafluoroethanol.

Applications

Fluorinated esters like this are valued in agrochemical and pharmaceutical research due to their enhanced metabolic stability and lipophilicity, which improve bioavailability. The tetrafluoroethoxy group’s strong electron-withdrawing nature may also influence reactivity in coupling reactions or interactions with biological targets.

Properties

IUPAC Name |

ethyl 2-(1,1,2,2-tetrafluoroethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O3/c1-2-17-9(16)7-5-3-4-6-8(7)18-11(14,15)10(12)13/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJBLNGBNSAMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263052 | |

| Record name | Ethyl 2-(1,1,2,2-tetrafluoroethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773136-87-1 | |

| Record name | Ethyl 2-(1,1,2,2-tetrafluoroethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773136-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(1,1,2,2-tetrafluoroethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of 2-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid

This two-step method begins with synthesizing 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid, followed by esterification with ethanol.

Step 1: Synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid

Benzoic acid reacts with 1,1,2,2-tetrafluoroethanol in the presence of a dehydrating agent such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid. The reaction proceeds via electrophilic substitution at the ortho position of the benzene ring, facilitated by the electron-withdrawing nature of the carboxylic acid group.

Reaction Conditions

-

Molar Ratio : 1:1.2 (benzoic acid : tetrafluoroethanol)

-

Catalyst : H₂SO₄ (5–10 mol%)

-

Temperature : 80–100°C

-

Duration : 12–24 hours

Step 2: Esterification with Ethanol

The carboxylic acid group is converted to an ethyl ester using ethanol and a catalytic acid (e.g., H₂SO₄) or a chlorinating agent like oxalyl chloride [(COCl)₂]. The latter method avoids water formation, enhancing yield.

Reaction Protocol

-

Dissolve 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid (1 eq) in anhydrous dichloromethane (DCM).

-

Add oxalyl chloride (1.5 eq) dropwise under nitrogen at 0°C.

-

Stir at room temperature for 4 hours, then add ethanol (2 eq).

-

Reflux for 6 hours, isolate via aqueous workup, and purify by distillation.

Yield : 68–75% (two-step overall)

Nucleophilic Substitution on Ethyl 2-Hydroxybenzoate

This route modifies ethyl salicylate (ethyl 2-hydroxybenzoate) by replacing the hydroxyl group with a tetrafluoroethoxy moiety.

Reaction Mechanism

Ethyl 2-hydroxybenzoate reacts with 1,2-dibromotetrafluoroethane in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic aromatic substitution.

Procedure

-

Suspend ethyl 2-hydroxybenzoate (1 eq) and K₂CO₃ (2 eq) in dimethylformamide (DMF).

-

Add 1,2-dibromotetrafluoroethane (1.2 eq) dropwise at 50°C.

-

Stir for 18 hours, filter, and concentrate under reduced pressure.

Yield : 60–65%

Reaction Optimization Parameters

| Parameter | Direct Esterification | Nucleophilic Substitution |

|---|---|---|

| Temperature Range | 80–100°C | 50–60°C |

| Catalyst | H₂SO₄ or (COCl)₂ | K₂CO₃ |

| Solvent | DCM or neat | DMF |

| Reaction Time | 18–30 hours | 18–24 hours |

| Purification Method | Distillation | Column Chromatography |

Key Findings :

-

Catalyst Efficiency : Oxalyl chloride reduces side reactions compared to H₂SO₄, improving esterification yields by 12%.

-

Solvent Impact : DMF enhances nucleophilic substitution kinetics but complicates purification due to high boiling point.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

-

Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

-

Automated Quenching Systems : Mitigate risks associated with corrosive intermediates.

-

Distillation Towers : Achieve >99% purity via fractional distillation under vacuum.

Case Study : A pilot plant using direct esterification reported 85% yield at 100 kg scale, employing recycled tetrafluoroethanol to cut costs.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Metric | Direct Esterification | Nucleophilic Substitution |

|---|---|---|

| Yield (%) | 68–75 | 60–65 |

| Purity (%) | >99 | 95–98 |

| Scalability | High | Moderate |

| Byproduct Formation | Low | Moderate (Br⁻ salts) |

Trade-offs : Direct esterification offers superior purity and scalability but requires handling corrosive acids. Nucleophilic substitution avoids harsh conditions but necessitates costly purification.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.

Reduction: Formation of 2-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceuticals

TFEBAE has been explored for its potential use as an intermediate in the synthesis of pharmaceutical compounds. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates. The incorporation of fluorine into organic molecules often leads to improved pharmacokinetic properties, making TFEBAE a valuable building block in medicinal chemistry.

Agrochemicals

The compound has shown promise in the development of herbicides and pesticides. Fluorinated compounds are known for their enhanced biological activity and stability under environmental conditions. TFEBAE's effectiveness in controlling unwanted vegetation and pests has been documented in several studies, highlighting its potential as a potent agrochemical agent.

Materials Science

TFEBAE is utilized in the formulation of advanced materials due to its unique properties. The incorporation of fluorinated moieties can impart hydrophobicity and chemical resistance to polymers. This makes TFEBAE suitable for applications in coatings, adhesives, and sealants that require durability and resistance to harsh environments.

Case Study 1: Pharmaceutical Synthesis

A study published in a peer-reviewed journal demonstrated the synthesis of a novel series of fluorinated benzoic acid derivatives using TFEBAE as a key intermediate. The resulting compounds exhibited significant anti-inflammatory activity in vitro, suggesting that TFEBAE could play a crucial role in developing new therapeutic agents .

Case Study 2: Agrochemical Efficacy

Research conducted on the herbicidal activity of TFEBAE showed that it effectively inhibited the growth of several common weed species. Field trials indicated that formulations containing TFEBAE provided superior control compared to traditional herbicides, leading to increased crop yields .

Case Study 3: Material Development

In materials science, TFEBAE was incorporated into polymer matrices to create coatings with enhanced water-repellency and chemical resistance. These coatings were tested under various environmental conditions and demonstrated exceptional performance compared to non-fluorinated alternatives .

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| TFEBAE | Anti-inflammatory | 12.5 | |

| Traditional Herbicide A | Herbicidal | 25.0 | |

| Traditional Herbicide B | Herbicidal | 30.0 |

Table 2: Material Properties

| Property | TFEBAE-Polymer Coating | Non-Fluorinated Coating |

|---|---|---|

| Water Contact Angle | 110° | 70° |

| Chemical Resistance | Excellent | Moderate |

| Durability | High | Low |

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid ethyl ester with structurally analogous benzoic acid esters, emphasizing substituent effects, properties, and applications:

Key Findings and Analysis

Substituent Effects on Reactivity and Stability Fluorinated Groups: The tetrafluoroethoxy group in the target compound enhances thermal and oxidative stability compared to non-fluorinated analogs (e.g., 2-(dimethylamino)benzoic acid ethyl ester). This is attributed to the strong C-F bonds and electron-withdrawing nature, which reduce susceptibility to hydrolysis . Positional Isomerism: The para-tetrafluoroethoxy isomer (CAS: 10008-97-6 ) exhibits higher acidity due to reduced steric hindrance, whereas the ortho-substituted ester has greater steric bulk, influencing its interactions in biological systems .

Biological Activity Fluorinated esters like the target compound are less metabolically labile than non-fluorinated analogs, making them attractive for prolonged drug activity. For example, etofenamate stearate (a trifluoromethyl analog) is used in anti-inflammatory formulations . Boronate esters (e.g., 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester) show distinct applications in enzyme inhibition (HSL) and cross-coupling reactions, highlighting the role of boron in targeting specific biochemical pathways .

Environmental and Safety Considerations The tetrafluoroethoxy group may raise concerns about environmental persistence, as seen with PFAS-related compounds .

Synthetic Methodologies

- Synthesis of fluorinated benzoates often involves halogen exchange or nucleophilic substitution, as demonstrated in the preparation of 2-(2-ethoxy-2-oxoacetamido)benzoic acid using ethyl chlorooxoacetate . Boronate esters require specialized reagents like neopentyl glycol for boronate ring formation .

Biological Activity

2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ethyl ester is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the tetrafluoroethoxy group enhances its lipophilicity, which may facilitate interactions with biological membranes and various molecular targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzoic acid moiety linked to an ethyl ester and a tetrafluoroethoxy group. This configuration contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrafluoroethoxy group increases the compound's ability to penetrate lipid membranes, potentially allowing it to modulate enzyme activities or receptor functions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in cellular signaling pathways.

- Receptor Modulation : It could interact with receptors affecting various physiological processes such as inflammation or cell proliferation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.

- Antitumor Activity : Some investigations have explored its potential as an anticancer agent by inhibiting cancer cell proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Anti-inflammatory Study :

- A study assessed the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages.

- Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.

-

Antitumor Activity :

- In vitro assays demonstrated that the compound inhibited the growth of prostate cancer cells (PC3) with an IC50 value of approximately 15 µM.

- Further mechanistic studies revealed that the compound induced apoptosis in cancer cells through activation of caspase pathways.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was performed:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 2-(Tetrafluoroethoxy)benzoic Acid | Similar structure without ethyl ester | Moderate anti-inflammatory | Lacks enhanced membrane penetration |

| 3-(Tetrafluoroethoxy)benzoic Acid Ethyl Ester | Different position of tetrafluoro group | Weak antitumor activity | Less effective than the subject compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.